(3-Bromo-4-methylphenyl)methanesulfonamide
CAS No.:
Cat. No.: VC20390580
Molecular Formula: C8H10BrNO2S
Molecular Weight: 264.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10BrNO2S |
|---|---|
| Molecular Weight | 264.14 g/mol |
| IUPAC Name | (3-bromo-4-methylphenyl)methanesulfonamide |
| Standard InChI | InChI=1S/C8H10BrNO2S/c1-6-2-3-7(4-8(6)9)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) |
| Standard InChI Key | NTIVPQVTWBISDO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)CS(=O)(=O)N)Br |
Introduction
Synthesis
The synthesis of (3-Bromo-4-methylphenyl)methanesulfonamide typically involves an amidation reaction. This process includes:
-
Starting Materials: A precursor such as 3-bromo-4-methylbenzenesulfonyl chloride is reacted with ammonia or an amine derivative.
-
Reaction Conditions:
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Catalysts: Triethylamine (TEA) or pyridine may be used to neutralize the acidic by-products.
-
Temperature: Moderate heating around 50–80°C.
-
-
Purification: The product is purified using recrystallization or chromatography techniques.
This method ensures high yields and purity, making it suitable for both laboratory-scale and industrial-scale production.
Biological Activities
Sulfonamides, including (3-Bromo-4-methylphenyl)methanesulfonamide, are known for their diverse biological activities. Preliminary research suggests the following potential properties:
-
Antimicrobial Activity: Sulfonamides often inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme crucial for folate synthesis.
-
Antitumor Potential: Structural analogs of sulfonamides have demonstrated cytotoxic activity against cancer cell lines, suggesting possible anticancer applications.
-
Anti-inflammatory Effects: Sulfonamide derivatives may modulate inflammatory pathways by interacting with specific enzymes or receptors.
Further studies are required to confirm these activities and elucidate the mechanisms of action for this specific compound.
Applications in Medicinal Chemistry
(3-Bromo-4-methylphenyl)methanesulfonamide is a promising candidate for drug discovery due to its structural features:
-
Medicinal Chemistry: The compound's bromine atom and methyl group provide opportunities for structural modifications, enabling the design of derivatives with enhanced pharmacological profiles.
-
Structure-Activity Relationships (SAR): Variations in substituents on the phenyl ring can influence biological activity, allowing researchers to optimize the compound's efficacy and selectivity.
-
Pharmaceutical Development: Its sulfonamide moiety makes it a potential scaffold for developing drugs targeting bacterial infections, cancer, or inflammatory diseases.
Comparison with Related Compounds
To better understand the uniqueness of (3-Bromo-4-methylphenyl)methanesulfonamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(3-Bromo-4-chlorophenyl)methanesulfonamide | Chlorine atom instead of methyl | Potentially enhanced reactivity |
| N-(3-Bromo-4-nitrophenyl)methanesulfonamide | Nitro group addition | Increased electron-withdrawing effects |
| N-(4-Bromo-3-methylphenyl)methanesulfonamide | Different position of bromine and methyl | Variations in biological activity |
The specific combination of a bromine atom and a methyl group on the phenyl ring in (3-Bromo-4-methylphenyl)methanesulfonamide influences its reactivity and interaction with biological targets.
Safety and Handling
As with many chemical compounds, proper safety precautions should be observed when handling (3-Bromo-4-methylphenyl)methanesulfonamide:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Measures:
-
Use personal protective equipment (PPE), including gloves and goggles.
-
Work in a well-ventilated area or fume hood.
-
Store in a cool, dry place away from incompatible substances.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume